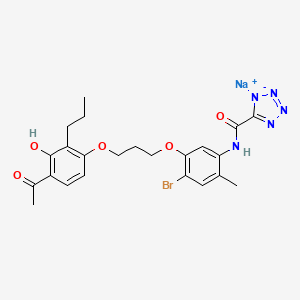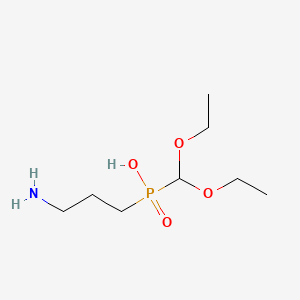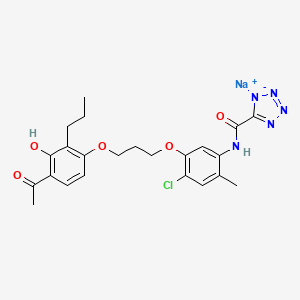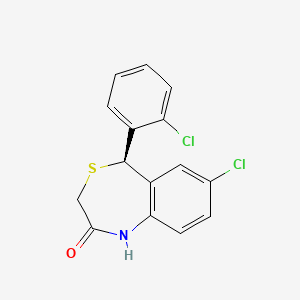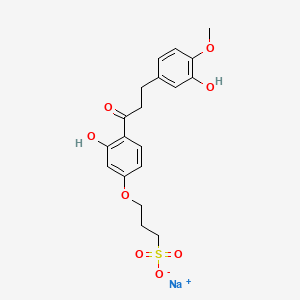
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH 401-Na is a bio-active chemical.
Scientific Research Applications
Crystal Structure and Thermal Studies
- A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, focused on its crystal structure, infrared spectrum, and thermal stability, highlighting its polymer-like nature and thermal decomposition characteristics (Kula, Mazur, & Rzączyńska, 2007).
Antioxidant Properties
- Research on diarylheptanoids, including sodium(5S,2E)-1,7-bis(4-hydroxyphenyl)-1-hydroxy-2-hepten-5-sulfonate, from the rhizomes of Zingiber officinale, has revealed their antioxidant activities, suggesting potential applications in health-related fields (Zhou et al., 2007).
Biotransformation Studies
- Biotransformations of similar compounds by fungi have been studied, leading to insights into sulfur oxidation and carbonyl reduction processes (Holland, Ihasz, & Lounsbery, 2002).
Protein Detection and Quantitation
- A study on tetraphenylethene-based fluorescent probes, including derivatives similar to the compound , has demonstrated potential applications in protein detection and quantification (Tong et al., 2007).
Solubility Modulation in Polymers
- Research on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s, including derivatives with similarities to the compound, has explored how modifications in the molecular structure can affect solubility in water and aqueous salt solutions (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Functional Material Applications
- The synthesis and application of similar compounds, such as Oxiranemethanesulfonic acid sodium salt, have been reviewed, showing their utility in producing functional materials with diverse applications like gelling agents, emulsifiers, and photosensitive materials (Zheng-guo, 2005).
Bromophenol Derivatives Research
- Studies on bromophenol derivatives from Rhodomela confervoides, similar in structure to the compound, have been conducted, though they found these derivatives inactive against various cancer cell lines and microorganisms (Zhao et al., 2004).
Cyclopolymerization Studies
- Research on cyclopolymerization involving carboxybetaine monomers, similar to the compound, has revealed novel pH- and salt-responsive behaviors, indicating potential for diverse applications in polymer science (Thomas, Vasilieva, Armentrout, & McCormick, 2003).
properties
CAS RN |
59881-19-5 |
|---|---|
Product Name |
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt |
Molecular Formula |
C19H21NaO8S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;3-[3-hydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H22O8S.Na/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h4-6,8,11-12,21-22H,2-3,7,9-10H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
SXHXKSNDNBSAQM-UHFFFAOYSA-M |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
62796-38-7 (potassium salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone, sodium salt CH 401-Na CH 401-Na, potassium salt CH-401-Na |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



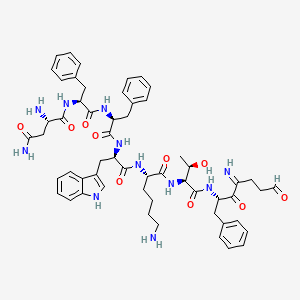
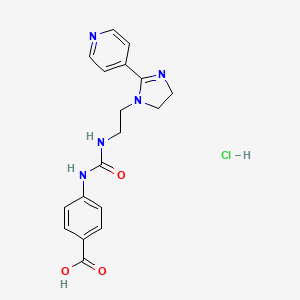
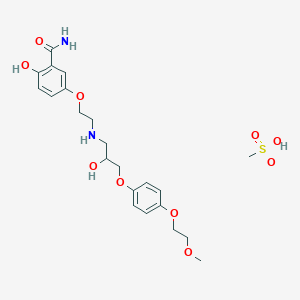
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
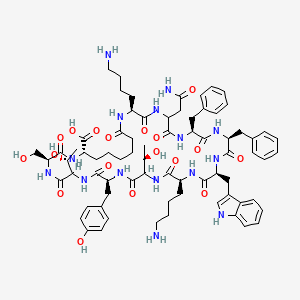


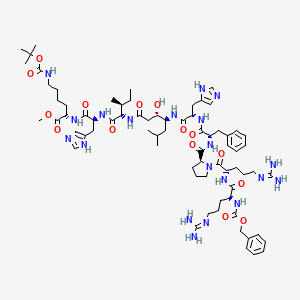
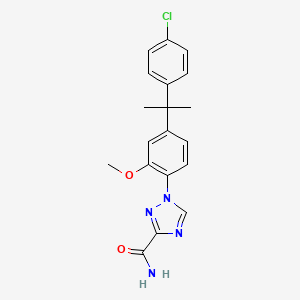
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
